(S)-1-(Thiazol-2-YL)ethanamine
Overview
Description
(S)-1-(Thiazol-2-YL)ethanamine is a chiral amine compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the chiral center in this compound adds to its significance, as chirality can greatly influence the biological activity of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Thiazol-2-YL)ethanamine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The chiral center can be introduced using chiral starting materials or through chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Thiazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated thiazoles can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(S)-1-(Thiazol-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(Thiazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The chiral center may also play a role in the compound’s activity by affecting its three-dimensional structure and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative without the chiral center.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.
Benzothiazole: A fused ring system containing a thiazole ring.
Uniqueness
(S)-1-(Thiazol-2-YL)ethanamine is unique due to its chiral center, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for studying the effects of chirality in medicinal chemistry and other fields.
Properties
IUPAC Name |
(1S)-1-(1,3-thiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLTCNKKZZNIC-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292651 | |
Record name | (αS)-α-Methyl-2-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623143-42-0 | |
Record name | (αS)-α-Methyl-2-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623143-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Methyl-2-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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